molecular formula C24H21Cl3N2O4 B1404228 (S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride CAS No. 579525-54-5

(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride

Cat. No.: B1404228
CAS No.: 579525-54-5
M. Wt: 507.8 g/mol
InChI Key: OGDDOLDDSDEQGQ-FYZYNONXSA-N
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Description

(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C24H21Cl3N2O4 and its molecular weight is 507.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    The compound is involved in complex synthetic processes. For instance, it's used in the synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone, indicating its utility in the preparation of novel organic compounds (Meroni et al., 2009).

  • Chemical Reactions and Derivatives

    The compound plays a role in various chemical reactions leading to the synthesis of different derivatives, such as the creation of novel quinazolinone derivatives with potential antimicrobial activity (Habib et al., 2013).

  • Crystal Structure and Compound Characterization

    Studies involve the synthesis and characterization of derivatives, such as the preparation of polyphenolic compounds based on gallates, to understand their crystal structures and potential bioactivity (Xiao et al., 2007).

Biochemical Applications

  • Antimicrobial Activity

    Some studies focus on the synthesis of derivatives for antimicrobial evaluation. For example, new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives are synthesized for potential antibacterial and antifungal applications (Helal et al., 2013).

  • Bioactive Compounds Synthesis

    There's research into creating bioactive compounds, like the synthesis and characterization of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives, which exhibit antiproliferative activity against cancer cell lines (Božić et al., 2017).

Chemical Modification and Functionalization

  • Modification of Polymers

    The compound is used in modifying polymers, like in the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through amine compounds (Aly & El-Mohdy, 2015).

  • Catalysis and Enzyme Inhibition

    It plays a role in catalyst preparation, as seen in the synthesis of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction (Facchetti et al., 2016).

Mechanism of Action

Target of Action

It is known that the compound is useful as an anticancer agent , suggesting that it may target proteins or pathways involved in cell proliferation or survival.

Mode of Action

Given its anticancer properties , it is plausible that it interacts with its targets to inhibit cell proliferation or induce apoptosis, common mechanisms of action for anticancer drugs.

Biochemical Pathways

Considering its anticancer properties , it may affect pathways related to cell cycle regulation, apoptosis, or DNA repair.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

Given its anticancer properties , it is likely that it results in the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Properties

IUPAC Name

methyl (2S)-2-amino-3-[3,5-dichloro-4-[(2-phenyl-1,3-benzoxazol-7-yl)methoxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O4.ClH/c1-30-24(29)19(27)12-14-10-17(25)22(18(26)11-14)31-13-16-8-5-9-20-21(16)32-23(28-20)15-6-3-2-4-7-15;/h2-11,19H,12-13,27H2,1H3;1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDDOLDDSDEQGQ-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)Cl)OCC2=C3C(=CC=C2)N=C(O3)C4=CC=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)Cl)OCC2=C3C(=CC=C2)N=C(O3)C4=CC=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40740236
Record name Methyl 3,5-dichloro-O-[(2-phenyl-1,3-benzoxazol-7-yl)methyl]-L-tyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579525-54-5
Record name Methyl 3,5-dichloro-O-[(2-phenyl-1,3-benzoxazol-7-yl)methyl]-L-tyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride
Reactant of Route 2
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride
Reactant of Route 3
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride
Reactant of Route 4
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride
Reactant of Route 6
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride

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